4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol
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Overview
Description
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol is a complex organic compound with a unique structure that combines benzothiazole and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 3-chloro-2-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and imino positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzothiazol-2-yl)-1-phenyl-5-imino-2H-pyrrol-3-ol
- 4-(1,3-benzothiazol-2-yl)-1-(3-chlorophenyl)-5-imino-2H-pyrrol-3-ol
- 4-(1,3-benzothiazol-2-yl)-1-(2-methylphenyl)-5-imino-2H-pyrrol-3-ol
Uniqueness
The uniqueness of 4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro and methyl groups can enhance its binding affinity to certain targets and modify its electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(3-chloro-2-methylphenyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-10-11(19)5-4-7-13(10)22-9-14(23)16(17(22)20)18-21-12-6-2-3-8-15(12)24-18/h2-8,20,23H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPKHGFUMXUHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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